molecular formula C17H17NO4 B2551543 ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate CAS No. 1232827-32-5

ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate

Cat. No. B2551543
CAS RN: 1232827-32-5
M. Wt: 299.326
InChI Key: ROBVDRAKHHIUPM-WOJGMQOQSA-N
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Description

Molecular Structure Analysis

The molecular structure of EHMAB is represented by the formula C19H17NO3. The InChI key for EHMAB is NKZZZSBKNHXNBL-GZTJUZNOSA-N. Unfortunately, a detailed molecular structure analysis is not available from the search results.

Scientific Research Applications

Synthesis and Nonlinear Optical Properties

Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate and its derivatives are synthesized for studying their optical properties. For instance, Schiff base compounds derived from ethyl-4-amino benzoate exhibit notable nonlinear optical properties, as demonstrated through various spectroscopic techniques and nonlinear refractive index measurements. These compounds are potential candidates for optical limiting applications due to their significant optical limiting thresholds (Abdullmajed et al., 2021).

Nonlinear Optical (NLO) Activities

In-depth computational studies using density functional theory (DFT) and time-dependent DFT methods have revealed that ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives possess promising NLO properties. These materials show significantly larger hyperpolarizabilities compared to the prototypical NLO molecule, para-nitroaniline, making them excellent candidates for NLO applications. The study also highlights the potential for enhancing NLO activities through the substitution of electron-donating groups (Kiven et al., 2023).

Molecular Interactions and Packing

Crystal Packing Interactions

Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate unique crystal packing characterized by N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These interactions facilitate the formation of distinct molecular assemblies in the solid state, indicating the influence of non-covalent interactions on the structural organization of these compounds (Zhang et al., 2011).

Physicochemical Properties and Applications

Physico-Chemical Properties and Beta-Adrenolytic Activity

Studies on derivatives of ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate with potential beta-adrenolytic activity reveal important insights into their physico-chemical properties. These studies aim to understand the relationship between the molecular structure of these compounds and their biological activity, which is crucial for the development of new therapeutic agents (Stankovicová et al., 2014).

Renewable Materials Synthesis

Renewable PET Production

Research into the catalytic reactions between ethylene and biomass-derived furans, facilitated by Lewis acid molecular sieves, explores the synthesis of biobased terephthalic acid precursors. This work contributes to the development of sustainable pathways for producing renewable polyethylene terephthalate (PET), highlighting the role of ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate derivatives in green chemistry applications (Pacheco et al., 2015).

Mechanism of Action

The exact mechanism of action of EHMAB remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

properties

IUPAC Name

ethyl 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-22-17(20)12-6-4-8-14(10-12)18-11-13-7-5-9-15(21-2)16(13)19/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBVDRAKHHIUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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